
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is a chemical compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde with a suitable thioamide reagent. One common method involves the use of thiosemicarbazide under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-(4-Amino-2-nitrophenyl)furan-2-carbothioamide.
Reduction: 5-(4-Methyl-2-nitrophenyl)tetrahydrofuran-2-carbothioamide.
Substitution: 5-(4-Bromo-2-nitrophenyl)furan-2-carbothioamide.
Applications De Recherche Scientifique
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: It can be used as a ligand in the synthesis of luminescent coordination polymers, which have applications in optoelectronics and sensing.
Biocompatible Materials:
Mécanisme D'action
The mechanism of action of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, it targets the salicylate synthase MbtI from Mycobacterium tuberculosis. This enzyme catalyzes the first reaction in the biosynthesis of siderophores, which are essential for iron acquisition in the bacterium. By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Another furan derivative with similar biological activities.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with potential antimycobacterial activity.
Uniqueness
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and nitro groups on the phenyl ring, along with the furan and carbothioamide functionalities, makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H10N2O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
5-(4-methyl-2-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-3-8(9(6-7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18) |
Clé InChI |
VXKJDISNJCWXJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
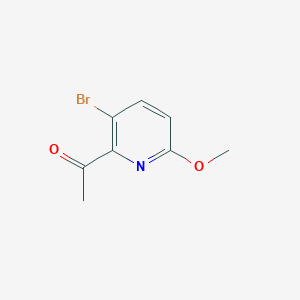
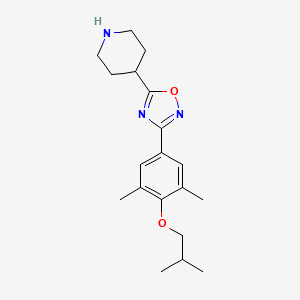

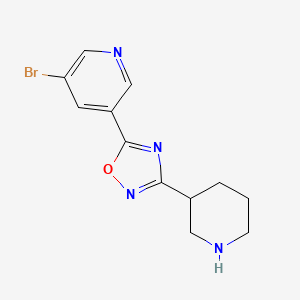
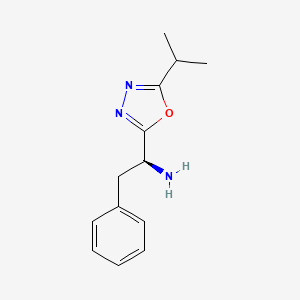
![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)


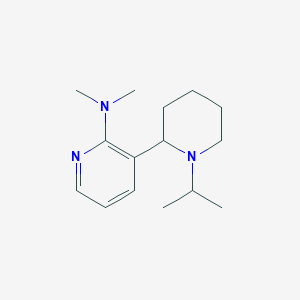


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
